N-(4-butylphenyl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
The compound N-(4-butylphenyl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a structurally complex molecule featuring:
- A 4-butylphenyl group linked to an acetamide core.
- A 1,3-thiazol-4-yl ring substituted with a carbamoyl amino group.
- A 3-chlorophenyl moiety attached via the carbamoyl linkage.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c1-2-3-5-15-8-10-17(11-9-15)24-20(28)13-19-14-30-22(26-19)27-21(29)25-18-7-4-6-16(23)12-18/h4,6-12,14H,2-3,5,13H2,1H3,(H,24,28)(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPANUIXJQDHCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C24H24ClN3O2
- Molecular Weight : 421.93 g/mol
The structure includes a thiazole ring, which is known to contribute to various biological activities, and a butylphenyl group that enhances lipophilicity, potentially affecting bioavailability and pharmacokinetics.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Escherichia coli | 31.25 - 62.5 µg/mL |
| Bacillus subtilis | 31.25 - 62.5 µg/mL |
| Mycobacterium tuberculosis | 40 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses .
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators . Further research is needed to elucidate its efficacy and safety in vivo.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
- Receptor Modulation : It may act on various receptors involved in pain and inflammation, similar to other thiazole derivatives that have shown promise in modulating pain responses .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Narayana et al. highlighted the compound's effectiveness against both gram-positive and gram-negative bacteria, emphasizing its potential as a broad-spectrum antimicrobial agent .
- Anti-inflammatory Mechanisms : Research published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives similar to this compound showed significant inhibition of urease activity and anti-inflammatory effects in animal models .
- Cytotoxicity Assessment : In cytotoxicity assays, this compound exhibited low cytotoxicity against normal human cell lines, indicating a favorable therapeutic index for further development .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-(4-butylphenyl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide exhibit promising anticancer activity. The thiazole moiety is known for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thiazole compounds can induce apoptosis in various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
Mechanism of Action
The compound's mechanism may involve the inhibition of specific enzymes related to tumor growth. For instance, thiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation .
Case Study: In Vitro Studies
In vitro studies conducted on human breast cancer cells revealed that treatment with thiazole derivatives led to a significant reduction in cell viability, indicating that this compound could serve as a lead compound for developing new anticancer agents .
Pharmacology
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties in preliminary studies. Thiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that this compound could be investigated for therapeutic applications in inflammatory diseases .
Analgesic Activity
Another area of interest is the analgesic activity of this compound. Thiazoles have been reported to exhibit pain-relieving properties through various mechanisms, including the inhibition of pain signal transduction pathways. Further research is warranted to confirm these effects specifically for this compound .
Comparison with Similar Compounds
Mirabegron (2-[2-Amino-1,3-thiazol-4-yl]-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)
Key Structural Features :
- Shared acetamide-thiazole backbone.
- Substituted with a 2-hydroxy-2-phenylethylaminoethylphenyl group instead of 4-butylphenyl.
- Contains an amino group on the thiazole ring.
Pharmacological Context :
Mirabegron is a clinically approved β3-adrenergic receptor agonist for treating overactive bladder . The hydroxyl and phenylethyl groups enhance its selectivity for β3 receptors, contrasting with the target compound’s 3-chlorophenyl and butylphenyl groups, which may influence lipophilicity and receptor affinity.
Patent Derivatives from EP 3 348 550A1
Several N-(benzothiazol-2-yl)-2-(substituted phenyl)acetamides were disclosed, including:
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
N-(6-methylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
Key Structural Differences :
- Benzothiazole vs. thiazole core.
- Trifluoromethyl/methyl substitutions on benzothiazole vs. the target compound’s carbamoyl amino group.
- 3-chlorophenyl shared with the target compound.
Implications :
Benzothiazole derivatives often exhibit enhanced metabolic stability and altered electronic properties due to aromatic fusion. The trifluoromethyl group may improve bioavailability by reducing oxidative metabolism .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Key Features :
- Dichlorophenyl group directly attached to acetamide.
- Thiazol-2-yl substitution (vs. thiazol-4-yl in the target compound).
Research Findings :
Triazole-Benzothiazole Hybrid ()
Structure :
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Comparison :
- Incorporates a triazole-sulfanyl linker and methoxyphenyl group.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects :
- Spatial Arrangement :
- Hydrogen Bonding: Carbamoyl amino groups (target compound) vs. amino groups (Mirabegron) influence solubility and intermolecular interactions .
Q & A
Q. What are the common synthetic routes for N-(4-butylphenyl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, and how are key intermediates purified?
The synthesis typically involves a multi-step process starting with the formation of the thiazole core. For example, 2-amino-4-substituted thiazoles are reacted with acetonitrile in the presence of anhydrous aluminum chloride (AlCl₃) to form acetamide intermediates . Key intermediates are purified using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol or methanol. Purity is confirmed via HPLC (>95%) and melting point analysis .
Q. Which spectroscopic and analytical methods are most effective for characterizing the structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks, with characteristic peaks for the thiazole ring (δ 6.8–7.2 ppm) and acetamide carbonyl (δ ~170 ppm) .
- X-ray Diffraction (XRD): Resolves crystal packing and bond angles, critical for confirming regioselectivity in the thiazole moiety .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺) .
Q. What preliminary biological activities have been reported for thiazole-containing analogs of this compound?
Thiazole derivatives exhibit antimicrobial, antifungal, and anticancer properties. For example, analogs with chlorophenyl substituents show inhibitory activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and breast cancer cell lines (IC₅₀: 12–25 µM) via tubulin destabilization .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the synthesis of the thiazole core in this compound?
Regioselectivity in thiazole formation is influenced by reaction conditions:
- Catalyst Optimization: Anhydrous AlCl₃ promotes cyclization at the 2-position of the thiazole, but excess catalyst may lead to byproducts .
- Design of Experiments (DOE): Use fractional factorial designs to screen variables (temperature, solvent polarity, stoichiometry). For instance, a 2⁴⁻¹ design identified optimal conditions (80°C, DMF solvent, 1.2 eq. AlCl₃) with 78% yield .
- Computational Modeling: Density Functional Theory (DFT) predicts transition-state energies to guide regioselective pathways .
Q. How should conflicting data on the compound’s bioactivity across different studies be analyzed?
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions:
- Standardization: Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231) and incubation times (48–72 hours) .
- Statistical Meta-Analysis: Apply Cohen’s d to quantify effect sizes across studies. For example, pooled data for antifungal activity revealed significant heterogeneity (I² = 85%), suggesting strain-specific mechanisms .
- Mechanistic Profiling: Use kinase inhibition panels or proteomics to identify off-target effects that may explain discrepancies .
Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes?
- Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., EGFR kinase) to estimate binding energies (ΔG: −9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations: Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to assess hydrogen bonding with key residues (e.g., Thr790) .
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors in the carbamoyl group) using tools like Schrödinger’s Phase .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
